molecular formula C11H13FN2O B1525446 3-Amino-1-(3-fluorophenyl)piperidin-2-one CAS No. 1311313-90-2

3-Amino-1-(3-fluorophenyl)piperidin-2-one

Cat. No. B1525446
M. Wt: 208.23 g/mol
InChI Key: CJSDQGAHEZCMEI-UHFFFAOYSA-N
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Description

3-Amino-1-(3-fluorophenyl)piperidin-2-one, also known as 3-amino-1-fluorophenylpiperidine or AF-PIP, is a synthetic compound belonging to the piperidine class of heterocyclic compounds. It is a versatile compound with a wide range of applications in various fields, ranging from medicinal chemistry to chemical synthesis. AF-PIP is a key intermediate in the synthesis of various drugs, such as antifungal agents, antibiotics, and antiviral agents. It is also used as a starting material in the synthesis of various compounds, including fluorinated compounds, heterocyclic compounds, and biologically active compounds.

Scientific Research Applications

Novel Derivatives and Receptor Agonists

  • Development of Selective and Potent Receptor Agonists : Research has focused on creating novel derivatives of piperidin-2-one, aiming at improving oral bioavailability and developing potent agonists for specific receptors, such as the 5-HT1A receptor. These compounds have been shown to possess enhanced and long-lasting agonist activity, indicating potential antidepressant properties (Vacher et al., 1999).

  • Antimicrobial and Antimycobacterial Applications : Certain piperidin-2-one derivatives have been synthesized for their in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, showing significant potential as antimycobacterial agents (Kumar et al., 2008).

  • Enhancement of Pharmacokinetic Profiles : The incorporation of fluorine into ligands related to piperidin-2-one structures has been studied for its impact on pharmacokinetic properties, including oral absorption and bioavailability. These modifications aim to develop compounds with high affinity and selectivity for specific receptors, potentially offering therapeutic benefits with improved drug profiles (Niel et al., 1999).

  • Asymmetric Synthesis for Biological Applications : Research into the asymmetric synthesis of trisubstituted piperidines has opened avenues for creating biologically interesting compounds. These methods provide full stereochemical control, leading to the development of molecules that could be important for various pharmacological studies (Salgado et al., 2019).

Fluorescent Logic Gates and Molecular Imaging

  • Development of Fluorescent Logic Gates : Research into the design and synthesis of compounds incorporating piperazine and related structures has led to the creation of fluorescent logic gates. These compounds are useful for studying changes in solvent polarity and could have applications in biological imaging and diagnostics (Gauci & Magri, 2022).

  • Molecular Imaging in Neurological Disorders : The use of selective molecular imaging probes targeting serotonin receptors for positron emission tomography (PET) in Alzheimer's disease research highlights the potential of piperazine derivatives in studying receptor densities in the living brain, providing valuable insights into the pathophysiology of neurological disorders (Kepe et al., 2006).

properties

IUPAC Name

3-amino-1-(3-fluorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-8-3-1-4-9(7-8)14-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSDQGAHEZCMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3-fluorophenyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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